N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide

Description

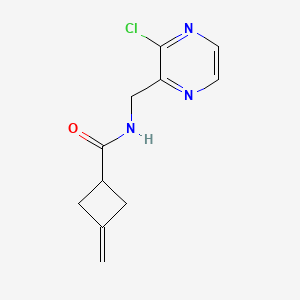

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide is a carboxamide derivative featuring a 3-chloropyrazine moiety linked via a methylene bridge to a 3-methylenecyclobutane ring. The compound’s molecular formula is inferred as C₁₁H₁₁ClN₃O, with a molar mass of approximately 236.68 g/mol (derived from structural analysis).

Properties

Molecular Formula |

C11H12ClN3O |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

N-[(3-chloropyrazin-2-yl)methyl]-3-methylidenecyclobutane-1-carboxamide |

InChI |

InChI=1S/C11H12ClN3O/c1-7-4-8(5-7)11(16)15-6-9-10(12)14-3-2-13-9/h2-3,8H,1,4-6H2,(H,15,16) |

InChI Key |

MHLXBNMYIIXWRR-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC(C1)C(=O)NCC2=NC=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-chloropyrazine with a suitable methylene donor under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, hydroxide ions.

Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide (CAS 867163-52-8)

- Molecular Formula : C₂₆H₂₁ClN₄O

- Molecular Weight : 440.92 g/mol

- Key Features: Incorporates an additional 2-phenylquinolin-7-yl group, increasing steric bulk and aromaticity.

- Storage Stability: Requires storage at 2–8°C, indicating higher sensitivity to degradation than smaller carboxamides .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Key Features : Contains a benzamide core with a hydroxy-dimethyl directing group.

- Comparison: Reactivity: The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound.

Agrochemical Carboxamides (e.g., Flutolanil, Cyprofuram)

- Examples :

- Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide

- Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide

- Comparison :

Stability Considerations

- Storage conditions for analogs (e.g., 2–8°C) suggest sensitivity to ambient degradation .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₁ClN₃O | 236.68 | 3-Chloropyrazine, cyclobutane | Agrochemical/Pharmaceutical R&D |

| CAS 867163-52-8 (Quinoline derivative) | C₂₆H₂₁ClN₄O | 440.92 | Quinoline, phenyl, pyrazine | Drug discovery (kinase inhibitors?) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | Benzamide, hydroxy-dimethyl | Catalytic reaction intermediates |

| Flutolanil | C₁₇H₁₆F₃NO₂ | 323.31 | Trifluoromethyl, isopropoxy | Fungicide |

Research Implications and Gaps

- Synthetic Optimization: Simplified derivatives (e.g., without quinoline) may improve solubility and reduce synthesis costs.

- Stability Studies : Further investigation into degradation pathways (e.g., cyclobutane ring opening) is critical for practical applications .

Biological Activity

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide is a compound with significant potential in pharmaceutical applications. Its unique structure, featuring a chloropyrazine moiety and a methylenecyclobutane carboxamide, suggests diverse biological activities. This article explores the biological activity of this compound, drawing on various studies and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 239.68 g/mol

- CAS Number : 867163-52-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

-

Anticancer Properties :

- Research indicates that this compound exhibits cytotoxic effects in several cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its structural features, which may facilitate interaction with cancer-specific targets.

-

Anti-inflammatory Effects :

- Inflammation-related studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Results : Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:

- IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.